molecular formula C13H15NO3 B8554650 ethyl (2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate CAS No. 77533-44-9

ethyl (2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate

Cat. No.: B8554650
CAS No.: 77533-44-9
M. Wt: 233.26 g/mol
InChI Key: QFKUQQFSYPCODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

77533-44-9

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 2-(2-methyl-3-oxo-1H-isoindol-1-yl)acetate

InChI

InChI=1S/C13H15NO3/c1-3-17-12(15)8-11-9-6-4-5-7-10(9)13(16)14(11)2/h4-7,11H,3,8H2,1-2H3

InChI Key

QFKUQQFSYPCODB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C2=CC=CC=C2C(=O)N1C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

11.5 g of ethoxycarbonylmethylenetriphenylphosphorane are added to a suspension of 4.5 g of 3-hydroxy-2-methyl-2,3-dihydroisoindol-1-one in 110 cm3 of toluene. The reaction mixture is refluxed with stirring for 16 hours and then cooled to a temperature in the region of 20° C. The mixture is then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residual oil is taken up in 50 cm3 of diethyl ether. The precipitate formed is filtered off and then washed twice with 10 cm3 of diethyl ether. The filtrate is concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. to give an orange-colored oil, which is purified by chromatography under argon pressure (60 kPa) on a column of silica gel (particle size 20-45 μm), eluting with successive mixtures of cyclohexane/ethyl acetate (70/30, 65135, 60/40 by volume). The fractions comprising the expected product are combined and concentrated under reduced pressure (2 kPa) at a temperature in the region of 30° C. 4.1 g of ethyl (2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate are thus obtained in the form of a yellow oil. (Rf=0.25, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (50/50 by volume)).
Quantity
11.5 g
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reactant
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4.5 g
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reactant
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Quantity
110 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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